molecular formula C4H11ClN2O B119294 (2S)-2-aminobutanamide Hydrochloride CAS No. 141978-61-2

(2S)-2-aminobutanamide Hydrochloride

Cat. No. B119294
M. Wt: 138.59 g/mol
InChI Key: HDBMIDJFXOYCGK-DFWYDOINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-aminobutanamide hydrochloride, also known as L-2-AB, is a chemical compound with the molecular formula C4H10ClNO2. It is a white crystalline powder that is soluble in water and is commonly used in scientific research. L-2-AB is an amino acid derivative that is often used as a building block in the synthesis of peptides and other compounds.

Mechanism Of Action

The exact mechanism of action of (2S)-2-aminobutanamide Hydrochloride is not fully understood. However, it is believed to act as a neurotransmitter and may play a role in the regulation of brain function and behavior.

Biochemical And Physiological Effects

(2S)-2-aminobutanamide Hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, norepinephrine, and serotonin. (2S)-2-aminobutanamide Hydrochloride has also been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (2S)-2-aminobutanamide Hydrochloride in lab experiments is its high purity and stability. (2S)-2-aminobutanamide Hydrochloride is also readily available and relatively inexpensive. However, one limitation of using (2S)-2-aminobutanamide Hydrochloride is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific conditions and variables involved.

Future Directions

There are a number of future directions for research involving (2S)-2-aminobutanamide Hydrochloride. One area of interest is the development of new drugs and treatments for various diseases, including cancer and Alzheimer's disease. (2S)-2-aminobutanamide Hydrochloride may also have potential applications in the development of new materials and technologies, such as sensors and drug delivery systems.
In conclusion, (2S)-2-aminobutanamide Hydrochloride is a versatile and important chemical compound with a wide range of applications in scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions are all important areas of study for researchers in a variety of fields.

Synthesis Methods

(2S)-2-aminobutanamide Hydrochloride can be synthesized using a variety of methods, including enzymatic and chemical processes. One common method involves the reaction of L-aspartic acid with ammonia and hydrogen gas in the presence of a platinum catalyst. This reaction produces (2S)-2-aminobutanamide Hydrochloride in high yields and with high purity.

Scientific Research Applications

(2S)-2-aminobutanamide Hydrochloride has a wide range of applications in scientific research. It is commonly used as a building block in the synthesis of peptides and other compounds. (2S)-2-aminobutanamide Hydrochloride is also used in the development of new drugs and treatments for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

(2S)-2-aminobutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H2,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBMIDJFXOYCGK-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474839
Record name (2S)-2-Aminobutanamide--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-aminobutanamide Hydrochloride

CAS RN

7682-20-4
Record name (S)-2-Aminobutyramide hydrochloride
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Record name (2S)-2-Aminobutanamide hydrochloride
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Record name (2S)-2-Aminobutanamide--hydrogen chloride (1/1)
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Record name (S)-(+)-2-Aminobutanamide hydrochloride
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Record name Butanamide, 2-amino-, hydrochloride (1:1), (2S)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2S)-2-AMINOBUTANAMIDE HYDROCHLORIDE
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